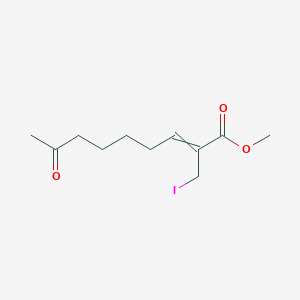
Methyl 2-(iodomethyl)-8-oxonon-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(iodomethyl)-8-oxonon-2-enoate is an organic compound that belongs to the class of iodomethyl esters. This compound is characterized by the presence of an iodomethyl group attached to a non-2-enoate backbone, which includes a ketone functional group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(iodomethyl)-8-oxonon-2-enoate typically involves the iodination of a suitable precursor. One common method is the reaction of a non-2-enoate ester with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dichloromethane at room temperature. The iodination process is facilitated by the presence of a phase-transfer catalyst, which enhances the reactivity of the iodomethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of human error and ensures consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(iodomethyl)-8-oxonon-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of new carbon-nucleophile bonds.
Oxidation Reactions: The ketone functional group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and various substituted esters.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(iodomethyl)-8-oxonon-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 2-(iodomethyl)-8-oxonon-2-enoate involves its reactivity with various nucleophiles and electrophiles. The iodomethyl group is highly reactive and can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-nucleophile bonds. The ketone functional group can participate in oxidation and reduction reactions, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Methyl 2-(iodomethyl)-8-oxonon-2-enoate can be compared with other similar compounds, such as:
Iodomethane (Methyl iodide): A simpler compound with a single iodomethyl group, used primarily as a methylating agent.
Methyl 2-(bromomethyl)-8-oxonon-2-enoate: A brominated analog with similar reactivity but different reactivity profiles due to the presence of bromine instead of iodine.
Methyl 2-(chloromethyl)-8-oxonon-2-enoate: A chlorinated analog with different reactivity and applications compared to the iodinated compound.
The uniqueness of this compound lies in its specific reactivity profile, which is influenced by the presence of the iodomethyl group and the ketone functional group. This makes it a versatile intermediate in various chemical reactions and applications.
Propiedades
Número CAS |
194541-73-6 |
|---|---|
Fórmula molecular |
C11H17IO3 |
Peso molecular |
324.15 g/mol |
Nombre IUPAC |
methyl 2-(iodomethyl)-8-oxonon-2-enoate |
InChI |
InChI=1S/C11H17IO3/c1-9(13)6-4-3-5-7-10(8-12)11(14)15-2/h7H,3-6,8H2,1-2H3 |
Clave InChI |
BEQQTVVFIKFCRM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCCC=C(CI)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



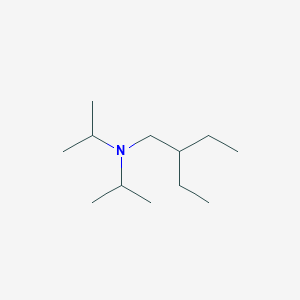
![1-Methyl-5-nitroso-6-[(propan-2-yl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12579505.png)

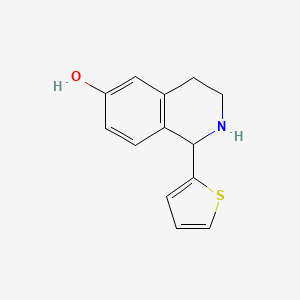
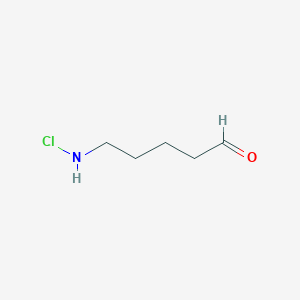
![2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione](/img/structure/B12579541.png)
![4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile](/img/structure/B12579545.png)
![(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane]](/img/structure/B12579546.png)
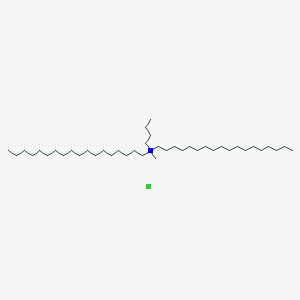
![2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]-](/img/structure/B12579556.png)

![4-{[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol](/img/structure/B12579570.png)
![6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile](/img/structure/B12579573.png)
